N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
N-[(2E)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring two distinct pharmacophores:
- 1,3,4-Thiadiazole Core: The 5-benzyl-substituted thiadiazole ring with an ylidene group at position 2 introduces electron-deficient character, enabling π-π stacking and hydrogen bonding interactions .
- Acetamide Linker: Bridges the two heterocyclic systems, a common feature in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S2/c25-16(12-24-18(26)9-8-14(23-24)15-7-4-10-27-15)20-19-22-21-17(28-19)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWODILSZUGBLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiadiazole and pyridazinone intermediates, followed by their coupling under specific conditions.
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Synthesis of Thiadiazole Intermediate
Starting Materials: Benzylamine, carbon disulfide, and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an ethanol solvent under reflux conditions to form the thiadiazole ring.
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Synthesis of Pyridazinone Intermediate
Starting Materials: Thiophene-2-carboxylic acid, hydrazine hydrate, and acetic anhydride.
Reaction Conditions: The reaction is conducted in a solvent such as acetic acid under reflux to form the pyridazinone ring.
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Coupling Reaction
Starting Materials: Thiadiazole intermediate and pyridazinone intermediate.
Reaction Conditions: The coupling reaction is typically performed in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or conductive polymers.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of benzyl-thiadiazole and thiophene-pyridazinone groups. Below is a comparative analysis with key analogues:
Key Observations :
- Substituent Impact : The benzyl group in the target compound likely improves membrane permeability compared to ethyl () or methylthio () groups.
- Electronic Effects: The thiophen-2-yl group (electron-rich) on pyridazinone may enhance π-π interactions compared to phenyl or methylthio substituents .
- Linkage : Acetamide vs. thioacetamide alters polarity and hydrogen-bonding capacity, influencing solubility and target engagement .
Pharmacological and Physicochemical Properties
While biological data for the target compound are absent, inferences can be drawn from analogues:
- Formyl Peptide Receptor (FPR) Agonism: Pyridazinone-thiadiazole hybrids in exhibit FPR activity, suggesting the target compound may share this target .
- LogP and Solubility : The benzyl group increases logP (~3.5 estimated) compared to ethyl (logP ~2.8) or methoxy derivatives (logP ~2.0), favoring blood-brain barrier penetration but reducing aqueous solubility .
- Stability : The ylidene group in the thiadiazole ring may confer resistance to enzymatic degradation compared to saturated analogues .
Crystallographic and Structural Insights
- X-Ray Data : reports bond lengths of 1.65–1.72 Å for C–N in thiadiazole derivatives, indicating partial double-bond character and planarity, critical for intermolecular interactions .
- Thiophene Orientation: The thiophen-2-yl group’s orientation in the pyridazinone ring may influence stacking with aromatic residues in target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
